molecular formula C8H13N B1359676 N-isobutylpyrrole CAS No. 20884-13-3

N-isobutylpyrrole

Cat. No.: B1359676
CAS No.: 20884-13-3
M. Wt: 123.2 g/mol
InChI Key: CDSYXCIQYSQOKF-UHFFFAOYSA-N
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Description

N-isobutylpyrrole is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-isobutylpyrrole has been explored in various chemical syntheses and reactions. For instance, studies have investigated the preparation and properties of N-tributyltin pyrrole, highlighting the reactions with halides to yield N-substituted pyrroles. This research is fundamental in understanding the chemical behavior and potential applications of this compound derivatives (Pommier & Lucas, 1973). Additionally, this compound has been involved in the synthesis of complex molecules like N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Biological and Biomedical Research

In the realm of biology and medicine, this compound derivatives have been utilized in various ways. Notably, the National Disease Research Interchange has utilized human biospecimens, which likely include derivatives of this compound, in diabetes research and the development of transplantation therapies (Bell & Leinweber, 2015).

Material Science and Polymer Research

In material science, this compound plays a role in the development of new polymers. A study focused on end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations using N-(2-tert-butoxyethyl)pyrrole, which is closely related to this compound. This research contributes to our understanding of polymer chemistry and potential applications in various industries (Morgan & Storey, 2010).

Environmental Applications

In the environmentalsector, derivatives of this compound might be involved in processes like adsorption for water purification. For example, a study on the adsorption of heavy metal ions by activated carbon in the presence of nanobubbles might include compounds structurally related to this compound. This research is significant for developing new methods for water treatment and pollution control (Kyzas et al., 2019).

Biofuel and Biotechnology

In the field of biofuels, this compound and its derivatives have been studied for their potential in biofuel production. Research on isobutanol, a biofuel, has involved understanding its production in microorganisms like Saccharomyces cerevisiae. This research is crucial for the development of renewable energy sources and could involve pathways or compounds related to this compound (Matsuda et al., 2013).

Properties

IUPAC Name

1-(2-methylpropyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSYXCIQYSQOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632469
Record name 1-(2-Methylpropyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20884-13-3
Record name N-Isobutylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylpropyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ISOBUTYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34SGN9B52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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